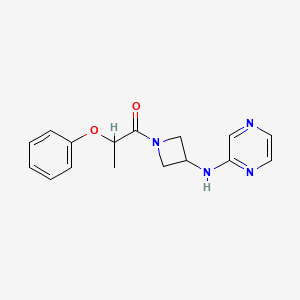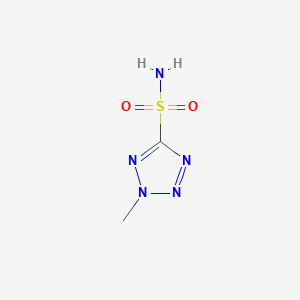![molecular formula C27H25NO5 B2622969 6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 866810-86-8](/img/structure/B2622969.png)
6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the class of quinolines. Quinolines and their derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves multiple steps. One common synthetic route includes the reaction of 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with different Grignard reagents, followed by dehydration of the intermediate phenolic compounds . Subsequent reduction and deprotection steps are carried out to achieve the desired tetrahydroquinolone moiety . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Des Réactions Chimiques
6,7-Dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The methoxy groups and other substituents can undergo nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include Grignard reagents, hydrogenation catalysts, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6,7-Dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Quinolines and their derivatives are explored for their potential as therapeutic agents in various diseases.
Industry: The compound is used in the development of dyes, pesticides, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, influencing biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one include other quinoline derivatives such as:
3,4-Diaryl-1,2-dihydroquinolines: These compounds share a similar core structure and exhibit diverse biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has a similar substitution pattern and is studied for its medicinal properties. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-17-9-11-18(12-10-17)26(29)21-16-28(15-19-7-5-6-8-23(19)31-2)22-14-25(33-4)24(32-3)13-20(22)27(21)30/h5-14,16H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLQHHSRRCDTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-tert-butyl-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide](/img/structure/B2622886.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone](/img/structure/B2622887.png)



![ethyl 3-(3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2622892.png)

![1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one](/img/structure/B2622897.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2622899.png)


![N-([2,3'-bifuran]-5-ylmethyl)cyclobutanecarboxamide](/img/structure/B2622906.png)

![1-[4-[3-(1-Acetyl-piperidin-4-yl)-propyl]-piperidin-1-yl]-ethanone](/img/structure/B2622908.png)
